molecular formula C11H13Cl2NO2 B8706328 BENZOIC ACID, m-(BIS(2-CHLOROETHYL)AMINO)- CAS No. 3085-98-1

BENZOIC ACID, m-(BIS(2-CHLOROETHYL)AMINO)-

Cat. No. B8706328
CAS RN: 3085-98-1
M. Wt: 262.13 g/mol
InChI Key: WVXYNWIVVDXMJC-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

Concentrated hydrochloric acid (40 ml) was added to 2.0 g (7.44 mmol) of methyl 3-[N,N-bis(2-chloroethyl)amino]benzoate, followed by stirring under heating for 3 hours over an oil bath which was controlled at 90° C. The reaction mixture was diluted with water. The resulting crystals were collected by filtration and then washed with 50% ethanol, whereby 1.95 g (7.44 mmol) of the title compound were obtained as white crystals (yield: quantitative).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14]C)=[O:13])[CH2:6][CH2:7][Cl:8]>O>[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([OH:14])=[O:13])[CH2:6][CH2:7][Cl:8]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
reactant
Smiles
ClCCN(CCCl)C=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours over an oil bath which
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was controlled at 90° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with 50% ethanol

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CCCl)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.44 mmol
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 100%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.